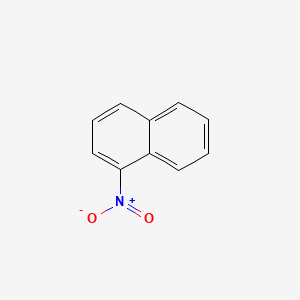
Pimelic Diphenylamide 106 analog
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pimelic Diphenylamide 106 analog is an analog of Pimelic Diphenylamide 106 with unknown biological activity.
科学的研究の応用
1. Neurodegenerative Disease Research
Pimelic Diphenylamide 106 has been identified as a class I Histone Deacetylase (HDAC) inhibitor, showing significant potential in the treatment of neurodegenerative diseases like Friedreich's ataxia and Huntington's disease. It exhibits specificity towards HDAC3 and differs from other HDAC inhibitors due to its slow-on/slow-off kinetics and reduced toxicity, making it a promising candidate for therapeutic research in these diseases (Chou, Herman, & Gottesfeld, 2008); (Rai et al., 2010).
2. Cancer Research
While specific research on Pimelic Diphenylamide 106 in cancer is not directly cited in the available literature, its role as an HDAC inhibitor implicates its potential use in cancer research. HDAC inhibitors are known to play a role in gene expression regulation, which is crucial in cancer cell proliferation and survival.
3. Cardiovascular Disease Research
Research has shown that the suppression of class I HDACs, which Pimelic Diphenylamide 106 targets, can improve left ventricular contractile function and cardiac strain in coronary artery occlusion-induced myocardial infarction. This suggests its utility in developing novel therapeutic strategies for heart disease (Kasiganesan et al., 2012).
4. Gene Silencing and Epigenetics
Pimelic Diphenylamide 106 plays a significant role in gene silencing, particularly in conditions like Friedreich's ataxia. It has been shown to decondense chromatin structure at specific gene sites, influencing gene expression patterns, which is pivotal in understanding and treating genetic disorders (Xu et al., 2009).
5. Pharmacokinetics and Drug Development
The compound's pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and central pharmacodynamic profile, has been studied, providing valuable information for its development as a therapeutic agent (Beconi et al., 2012).
特性
分子式 |
C21H27N3O2 |
|---|---|
分子量 |
353.46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1191564.png)